N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine
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Overview
Description
“N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine” is a chemical compound . It is a derivative of pipradrol, which was originally developed as a treatment for ADHD in the 1950s.
Synthesis Analysis
The synthesis of “N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine” involves a reaction with potassium carbonate in dimethyl sulfoxide at 120°C for 18 hours .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine” is represented by the InChI code1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H
.
Scientific Research Applications
Synthesis and Characterization
- A study focused on synthesizing a novel 1,3-Dithiolane Compound related to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine. This involved a condensation reaction, and the compound's structure was analyzed using 1H NMR and X-ray diffractions, providing insights into its potential applications in chemical synthesis (Zhai Zhi-we, 2014).
Anticancer Activity
- A study explored new palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including a compound similar to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine. These complexes demonstrated significant anticancer activity against various human cancer cell lines, indicating potential therapeutic applications (S. Mbugua et al., 2020).
Anticonvulsant Agents
- Novel Schiff bases of 3-aminomethyl pyridine, structurally related to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine, were synthesized and screened for anticonvulsant activity. Several compounds exhibited significant protection against seizures, suggesting the potential for developing new anticonvulsant medications (S. Pandey & R. Srivastava, 2011).
Hydrogen Bonding in Schiff Base Ligands
- Research into pyrrolide-imine Schiff base compounds, related to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine, revealed insights into hydrogen bonding and electrostatic interactions. These findings are relevant for understanding molecular structures in chemistry (M. Akerman & Victoria A. Chiazzari, 2014).
Catalytic Applications
- A study on diiron(III) complexes of tridentate 3N ligands, including compounds structurally related to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine, investigated their use as catalysts for hydroxylation of alkanes. This research could influence the development of new catalysts in organic chemistry (M. Sankaralingam & M. Palaniandavar, 2014).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes with catecholates, including compounds related to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine, displayed potent photocytotoxicity under red light and were used for cellular imaging. These findings contribute to the development of new photoactive compounds in medical research (Uttara Basu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-1-pyrrolidin-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIJBHQBXMMPRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505927 |
Source
|
Record name | N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine | |
CAS RN |
70754-93-7 |
Source
|
Record name | N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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